N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide, also known as LY2979165, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide acts as a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2), which is involved in the regulation of neurotransmitter release and synaptic plasticity. By inhibiting the activity of mGluR2, N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide modulates the release of neurotransmitters, leading to changes in synaptic transmission and neuronal activity.
Biochemical and Physiological Effects
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, reduction of oxidative stress, and inhibition of neuroinflammation. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide has several advantages for lab experiments, including its high purity and yield, as well as its ability to target specific receptors and pathways. However, the compound has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide, including further investigation of its therapeutic potential in various diseases, optimization of its pharmacokinetic properties, and development of more efficient synthesis methods. Additionally, the compound's mechanism of action and its effects on neuronal activity and synaptic plasticity warrant further investigation.
Conclusion
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide is a novel compound with promising therapeutic potential in various diseases. Its selective antagonism of mGluR2 and its ability to modulate neurotransmitter release make it a promising target for drug development. Further research is needed to fully understand the compound's mechanism of action and its effects on neuronal activity and synaptic plasticity.
Synthesemethoden
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide is synthesized through a multistep process that involves the reaction of several chemical compounds. The synthesis process is complex and requires expertise in organic chemistry. The final product is obtained in high yield and purity, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in preclinical studies, demonstrating its ability to target specific receptors and pathways involved in disease progression.
Eigenschaften
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-18(9-4-8-17-6-2-1-3-7-17)20-16-19(10-5-11-19)21-12-14-23-15-13-21/h1-3,6-7H,4-5,8-16H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHYKQDQCYHCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)CCCC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.